6-Pyrrolidin-2-ylpyridine-3-carbonitrile
Description
Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry
Pyridine is a six-membered aromatic heterocycle containing a nitrogen atom, structurally analogous to benzene. nih.govwikipedia.org This nitrogen atom imparts distinct chemical properties, making the pyridine ring an electron-deficient system that influences its reactivity. nih.gov Pyridine and its derivatives are fundamental building blocks in organic chemistry and are ubiquitous in nature, found in essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov
In medicinal chemistry, the pyridine nucleus is considered a "privileged scaffold" because of its presence in a vast number of therapeutic agents with a wide spectrum of biological activities. nih.govnih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is a crucial interaction for drug-receptor binding. nih.gov This versatility has led to the development of numerous pyridine-containing drugs, including well-known examples like isoniazid (B1672263) (an antibiotic for tuberculosis) and esomeprazole (B1671258) (a proton pump inhibitor). nih.govnih.gov The ability to easily functionalize the pyridine ring allows chemists to fine-tune the electronic and steric properties of molecules to optimize their therapeutic effects. nih.gov Consequently, research into novel pyridine derivatives continues to be a highly active area in drug discovery and materials science. rsc.orgchemijournal.com
Role of Pyrrolidine (B122466) Moieties in Molecular Design
The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle. frontiersin.org Unlike the flat, aromatic pyridine ring, the pyrrolidine scaffold is non-planar and flexible, a property referred to as "pseudorotation". researchgate.netnih.gov This three-dimensional character is highly advantageous in molecular design, as it allows for a more precise and rigid orientation of substituents in space. researchgate.netnih.gov This spatial arrangement is critical for achieving high-affinity and selective binding to biological targets like enzymes and receptors. nih.gov
The pyrrolidine scaffold is a key component of many natural products, most notably the amino acid proline, and alkaloids such as nicotine. nih.govmdpi.com Its incorporation into synthetic molecules can enhance pharmacological properties. The nitrogen atom within the pyrrolidine ring is typically basic and can participate in important ionic and hydrogen bonding interactions. frontiersin.org For these reasons, the pyrrolidine ring is one of the most common nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The development of stereoselective methods to synthesize substituted pyrrolidines is a significant focus of modern organic synthesis, enabling the creation of complex and potent bioactive compounds. nih.govmdpi.com
Contextualization of Nitrile Functional Groups in Organic Synthesis
The nitrile, or cyano, group (–C≡N) is an exceptionally versatile functional group in organic chemistry. ebsco.comallen.in It consists of a carbon atom triple-bonded to a nitrogen atom, resulting in a linear geometry and distinct electronic properties. fiveable.me The nitrile group is strongly electron-withdrawing, which influences the reactivity of the rest of the molecule. fiveable.me
A key feature of the nitrile group is its utility as a synthetic intermediate. ebsco.comwikipedia.org It can be readily transformed into a wide array of other functional groups, including primary amines (through reduction), carboxylic acids (through hydrolysis), and ketones (via reactions with Grignard reagents). allen.infiveable.meslideshare.net This chemical flexibility makes nitriles valuable building blocks for constructing more complex molecular architectures. ebsco.com In medicinal chemistry, the nitrile group can serve as a bioisostere for other groups and can act as a potent hydrogen bond acceptor. Its inclusion in drug candidates is a strategic choice to modulate polarity, metabolic stability, and binding affinity. allen.in
Overview of Research Trends in Substituted Pyridine-Carbonitriles
The combination of a pyridine ring and a nitrile group creates the pyridine-carbonitrile scaffold, a class of compounds that has attracted significant research interest. These molecules merge the useful properties of both the pyridine heterocycle and the nitrile functional group. Researchers have developed numerous synthetic methods to create libraries of substituted pyridine-carbonitriles to explore their potential in various fields. nih.govresearchgate.net
A major trend in this area is the exploration of their biological activities. Substituted pyridine-carbonitriles have been investigated for a wide range of therapeutic applications, including as potential anticancer and antidiabetic agents. chemijournal.comtandfonline.com For instance, certain indole–pyridine carbonitrile derivatives have shown potent inhibitory activities against α-glucosidase and α-amylase enzymes, which are relevant targets for managing diabetes mellitus. tandfonline.com The synthesis of these compounds often involves multicomponent reactions, which are efficient processes that combine multiple starting materials in a single step, aligning with the principles of green chemistry. researchgate.net Furthermore, the photophysical properties of some pyridine-carbonitrile derivatives are being studied, with some exhibiting fluorescence, suggesting potential applications in materials science as optical and electronic components. nih.gov
Scope and Objectives of Research on 6-Pyrrolidin-2-ylpyridine-3-carbonitrile
The scope of research on this compound and its analogs would typically encompass several key areas:
Synthesis: Developing efficient and stereoselective synthetic routes to access this compound. This involves exploring different chemical reactions and strategies to construct the core structure and control the stereochemistry of the pyrrolidine attachment.
Structural and Chemical Characterization: A thorough analysis of the compound's three-dimensional structure, chemical reactivity, and physical properties. This includes using techniques like NMR spectroscopy and X-ray crystallography.
Biological Evaluation: Screening the compound for various biological activities. Given the prevalence of pyridine and pyrrolidine scaffolds in bioactive molecules, a primary objective would be to investigate its potential as an inhibitor of enzymes or a ligand for receptors implicated in disease. For example, related substituted pyridines have been investigated for their affinity for sigma receptors, which are involved in neurological conditions. mdpi.com
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to understand which structural features are critical for any observed biological activity. This knowledge guides the design of more potent and selective compounds.
The ultimate goal of such research is to determine if this compound can serve as a valuable scaffold or lead compound for the development of new drugs or functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-pyrrolidin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-6-8-3-4-10(13-7-8)9-2-1-5-12-9/h3-4,7,9,12H,1-2,5H2 |
InChI Key |
JWKZHLQOGHDSTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 6 Pyrrolidin 2 Ylpyridine 3 Carbonitrile
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of 6-pyrrolidin-2-ylpyridine-3-carbonitrile reveals several potential disconnection points, leading to plausible starting materials. The most logical disconnections involve breaking the bond between the pyrrolidine (B122466) ring and the pyridine (B92270) ring, or deconstructing the pyridine ring itself.
One primary disconnection severs the C-N bond between the pyridine C6 position and the nitrogen of the pyrrolidine ring. This leads to a 6-halopyridine-3-carbonitrile precursor and 2-lithiopyrrolidine (or a suitable equivalent). This approach falls under the category of Nucleophilic Aromatic Substitution (SNAr), where the pyrrolidinyl anion acts as the nucleophile.
Alternatively, the pyridine ring itself can be disconnected. This suggests a cyclization reaction involving acyclic precursors. For instance, a multicomponent reaction strategy could be envisioned, combining a pyrrolidine-containing building block with precursors that provide the remaining atoms of the pyridine ring. This could involve the reaction of a 2-pyrrolidinyl derivative with a Michael acceptor and a source of ammonia, or a related cyclization strategy.
A further retrosynthetic pathway could involve the formation of the pyrrolidine ring on a pre-functionalized pyridine. However, this is generally a more complex and less common approach for this type of substitution pattern.
Conventional Synthetic Approaches
Conventional synthetic approaches for this compound can be broadly categorized into methods that construct the pyridine ring and methods that functionalize a pre-existing pyridine ring.
Multicomponent reactions offer an efficient pathway to construct complex molecules like this compound in a single step from simple starting materials. These reactions are characterized by high atom economy and procedural simplicity.
The Knoevenagel condensation is a powerful tool in organic synthesis for the formation of carbon-carbon bonds. In the context of pyridine synthesis, it can be utilized to generate a key intermediate that subsequently undergoes cyclization. A plausible route to a related structure, 2-amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, has been demonstrated through a one-pot reaction involving an aldehyde, malononitrile (B47326), and pyrrolidine. nih.gov This suggests a potential adaptation for the synthesis of the target compound.
The initial step would involve the Knoevenagel condensation of an appropriate aldehyde with an active methylene (B1212753) compound, such as malononitrile. The resulting adduct can then react with a suitable enamine or enaminone derived from pyrrolidine, followed by cyclization and aromatization to yield the desired substituted pyridine.
The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia. While the traditional Hantzsch synthesis yields dihydropyridines that require subsequent oxidation, modern variations allow for the direct formation of pyridines.
To adapt this method for the synthesis of this compound, a β-ketoester or a related active methylene compound bearing a pyrrolidine moiety would be required. The reaction would proceed by condensing this pyrrolidine-containing precursor with another active methylene compound, an aldehyde, and a source of ammonia. The final cyclization and aromatization steps would lead to the formation of the pyridine ring.
Malononitrile is a versatile building block in the synthesis of cyanopyridines due to its high reactivity. nih.gov It can participate in various condensation and cyclization reactions to form the pyridine ring. A common strategy involves the reaction of malononitrile with an enamine or a 1,3-dicarbonyl compound in the presence of a base and a source of ammonia.
For the synthesis of this compound, a pyrrolidine-containing enamine or a related precursor could be reacted with malononitrile and another component that provides the remaining carbon atoms of the pyridine ring. The reaction typically proceeds through a series of condensation, cyclization, and elimination steps to afford the final pyridine product.
| MCR Component | Function | Example Precursor for Target Synthesis |
| Aldehyde | Provides C4 of the pyridine ring | Formaldehyde or a suitable equivalent |
| Active Methylene Compound | Provides C3 and C5 of the pyridine ring and the nitrile group | Malononitrile nih.gov |
| Pyrrolidine Derivative | Provides C2, C6, and the pyrrolidinyl substituent | 2-formylpyrrolidine or a related enamine |
| Nitrogen Source | Provides the nitrogen atom of the pyridine ring | Ammonia or an ammonium (B1175870) salt |
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings, particularly those that are electron-deficient, such as pyridine. This approach involves the reaction of a nucleophile with a pyridine ring bearing a leaving group, typically a halogen, at an activated position.
For the synthesis of this compound, a suitable precursor would be a 6-halopyridine-3-carbonitrile, such as 6-chloro- or 6-bromopyridine-3-carbonitrile. The reaction would involve the treatment of this halogenated pyridine with pyrrolidine, which acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and may be facilitated by heating.
The success of the SNAr reaction is dependent on the nature of the halogen, the solvent, the temperature, and the presence of any catalysts. The cyano group at the 3-position of the pyridine ring helps to activate the 6-position towards nucleophilic attack.
| Reactant | Role |
| 6-Halopyridine-3-carbonitrile | Electrophilic pyridine precursor |
| Pyrrolidine | Nucleophile |
| Base | Acid scavenger |
| Solvent | Reaction medium |
This SNAr approach is often a reliable and high-yielding method for the synthesis of 6-aminopyridine derivatives.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridine Precursors
Amination Reactions with Pyrrolidine Derivatives
The introduction of the pyrrolidine moiety onto the pyridine ring is frequently accomplished via direct amination, most commonly through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This strategy typically involves the reaction of a pyridine precursor bearing a suitable leaving group at the 6-position with pyrrolidine. The precursor, 6-chloropyridine-3-carbonitrile, is often employed due to the activating effect of the electron-withdrawing nitrile group on the pyridine ring.
The reaction proceeds by the nucleophilic attack of the secondary amine (pyrrolidine) on the electron-deficient carbon atom bonded to the leaving group. The presence of the cyano group at the 3-position is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the substitution. rsc.org
Key Features of Amination Reactions:
Nucleophile: Pyrrolidine acts as the nitrogen nucleophile.
Substrate: A pyridine ring activated by an electron-withdrawing group (EWG) and containing a good leaving group (e.g., F, Cl, Br) at a position susceptible to nucleophilic attack (ortho or para to the EWG).
Conditions: The reaction is often carried out in the presence of a base to neutralize the acid generated and can be performed with or without a solvent at elevated temperatures.
Regioselectivity and Reaction Optimization in SNAr Processes
Regioselectivity is a critical aspect of SNAr reactions on substituted pyridines. nih.govrsc.org For a precursor like 6-halopyridine-3-carbonitrile, nucleophilic attack is highly favored at the 6-position over the 2- or 4-positions. This is because the electron-withdrawing nitrile group at C-3 effectively delocalizes the anionic charge of the intermediate when the attack occurs at the C-6 (para) position. Attack at other positions results in less stable intermediates.
Reaction optimization involves tuning several parameters to maximize yield and minimize side reactions. Key variables include the choice of solvent, base, temperature, and the nature of the leaving group.
Leaving Group: The reactivity order of halogens in SNAr reactions is typically F > Cl > Br > I. Fluorine is the most activating leaving group, often allowing the reaction to proceed under milder conditions.
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are commonly used as they can solvate the cation while leaving the nucleophile relatively free, thus increasing its reactivity.
Base: A non-nucleophilic base such as K2CO3, Cs2CO3, or a tertiary amine (e.g., triethylamine) is often added to scavenge the HX by-product.
Temperature: Higher temperatures are generally required to overcome the activation energy barrier, although highly activated substrates may react at or near room temperature.
Below is a table illustrating typical conditions for the SNAr reaction between 6-chloropyridine-3-carbonitrile and pyrrolidine.
| Parameter | Condition | Effect on Reaction |
| Solvent | DMSO, DMF | Promotes reaction rate by stabilizing intermediates |
| Base | K₂CO₃, Et₃N | Neutralizes HCl byproduct, driving equilibrium |
| Temperature | 80-120 °C | Increases reaction rate; necessary for less reactive chlorides |
| Reactant Ratio | Slight excess of pyrrolidine | Ensures complete consumption of the pyridine substrate |
Cycloaddition Reactions Leading to Substituted Pyridines
An alternative to functionalizing a pre-existing pyridine ring is to construct the ring itself through a cycloaddition reaction. rsc.orgstudylib.net These methods build the substituted pyridine core from acyclic precursors in a convergent manner. The hetero-Diels-Alder reaction, involving a [4+2] cycloaddition between a 1-azadiene and an alkyne, is a powerful tool for this purpose. rsc.org
To synthesize this compound, one could envision a strategy where the pyrrolidine moiety is part of the 1-azadiene component. For example, the reaction of a 1-pyrrolidinyl-1-azadiene with an electron-deficient alkyne bearing a cyano group could theoretically lead to a dihydropyridine (B1217469) intermediate, which would then be oxidized to the final aromatic product. baranlab.org The regiochemistry of such cycloadditions is governed by the electronic and steric properties of the substituents on both the diene and dienophile. baranlab.org
Another relevant approach is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynyl (B1212043) ketone. researchgate.net While not a direct cycloaddition, it proceeds through a Michael addition followed by a cyclodehydration that forms the pyridine ring. researchgate.netorganic-chemistry.org Adapting this method would require precursors that ultimately yield the desired 2-pyrrolidinyl and 3-cyano substitution pattern.
Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-nitrogen bonds, with the Buchwald-Hartwig amination being particularly relevant for the synthesis of this compound. acs.org This reaction couples an amine with an aryl halide or triflate and is known for its broad substrate scope and high functional group tolerance. rsc.org
In this context, 6-bromopyridine-3-carbonitrile or 6-chloropyridine-3-carbonitrile would be coupled with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Typical Buchwald-Hartwig Amination Components:
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃
Ligand: Bulky, electron-rich phosphine ligands such as Xantphos, RuPhos, or BINAP are crucial for catalytic activity.
Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required to facilitate the catalytic cycle.
Solvent: Anhydrous, inert solvents like toluene (B28343) or dioxane are typically used.
The table below summarizes representative conditions for this cross-coupling reaction.
| Component | Example | Role in Reaction |
| Aryl Halide | 6-Bromopyridine-3-carbonitrile | Electrophilic partner |
| Amine | Pyrrolidine | Nucleophilic partner |
| Pd Source | Pd₂(dba)₃ | Catalyst precursor |
| Ligand | Xantphos | Stabilizes Pd(0) and facilitates oxidative addition/reductive elimination |
| Base | NaOt-Bu | Promotes deprotonation of the amine |
| Solvent | Toluene | Inert reaction medium |
| Temperature | 80-110 °C | Provides energy for catalytic turnover |
Modern and Sustainable Synthetic Techniques
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. mdpi.com The synthesis of pyridine derivatives is well-suited for microwave technology. tandfonline.com
Both the SNAr amination and palladium-catalyzed coupling routes to this compound can be significantly enhanced by microwave irradiation. organic-chemistry.org The rapid and efficient heating provided by microwaves can dramatically reduce reaction times from hours to minutes. For instance, an SNAr reaction that might require 12-24 hours under conventional reflux could potentially be completed in 10-30 minutes in a dedicated microwave synthesizer. This efficiency is particularly advantageous for high-throughput synthesis and library generation.
| Method | Conventional Heating | Microwave-Assisted Synthesis |
| SNAr Amination | 10-16 hours at 100 °C | 10-30 minutes at 130-140 °C |
| Buchwald-Hartwig | 8-24 hours at 100 °C | 15-60 minutes at 120-150 °C |
Catalyst-Free or Organocatalytic Approaches
In line with the principles of green chemistry, there is growing interest in developing synthetic methods that avoid the use of transition metals. For the synthesis of this compound, a catalyst-free SNAr reaction represents a viable approach. Given the activated nature of the 6-halopyridine-3-carbonitrile substrate, the reaction with pyrrolidine can often be achieved simply by heating the neat reactants or using a high-boiling polar aprotic solvent, circumventing the need for a metal catalyst.
Furthermore, transition-metal-free strategies for constructing the pyridine ring itself have been developed. These can involve domino reactions or ring expansions promoted by a simple base or performed under thermal conditions. acs.orgnih.govacs.org For example, a base-promoted reaction between appropriately substituted enamines and ynones can provide polysubstituted pyridines without the need for a metal catalyst. organic-chemistry.org
Organocatalysis, which uses small organic molecules to catalyze reactions, is another pillar of sustainable synthesis. researchgate.net While often applied to asymmetric synthesis, organocatalysts can also promote the formation of heterocyclic rings. nih.gov A potential organocatalytic route could involve a Michael addition-cyclization sequence catalyzed by a chiral pyrrolidine derivative, although this is more commonly used to synthesize chiral pyrrolidines rather than pyridine rings. mdpi.com A one-pot synthesis of pyridines from oximes, promoted by the organic base DBU, has also been reported, showcasing a metal-free ring-forming strategy. datapdf.com
Flow Chemistry Applications
Continuous flow chemistry offers significant advantages for the synthesis of complex heterocyclic compounds, including enhanced safety, scalability, and process control compared to traditional batch methods. durham.ac.uk The application of modular flow reactors can facilitate multi-step syntheses by integrating sequential transformations, purifications, and in-line analytics. durham.ac.ukdurham.ac.uk
For a target like this compound, a flow-based approach could involve the synthesis of key intermediates in separate reactor modules followed by their combination in a final coupling step. For instance, the generation of unstable intermediates, such as unstabilized azomethine ylides for pyrrolidine synthesis, can be effectively managed in a microreactor, minimizing decomposition and improving yields. durham.ac.uk A potential flow process could first involve the synthesis of a suitable pyrrolidine precursor via a dipolar cycloaddition in one module. durham.ac.uk Concurrently, a pyridine precursor could be functionalized in a separate flow stream. The two streams would then converge in a final reactor coil for the coupling reaction, potentially a nucleophilic aromatic substitution, under optimized temperature and pressure conditions to afford the final product.
The use of immobilized reagents and scavengers packed into columns within the flow path allows for in-line purification, removing excess reagents and by-products without the need for traditional workup procedures. durham.ac.ukdurham.ac.uk This methodology not only accelerates the synthetic process but also delivers a product of higher purity. durham.ac.uk Such an integrated, multi-step flow system represents a powerful strategy for the efficient and automated production of complex molecules like this compound. durham.ac.uk
Stereo- and Regiochemical Control in Synthesis
Achieving the precise three-dimensional arrangement and substitution pattern of this compound is a primary challenge in its synthesis. This necessitates sophisticated methods for controlling both the stereochemistry of the pyrrolidine ring and the regiochemistry of the substituents on the pyridine core.
The chiral center at the 2-position of the pyrrolidine ring requires stereoselective synthetic methods to ensure the desired configuration. Several powerful strategies have been developed for the diastereoselective synthesis of substituted pyrrolidines.
One effective approach is the copper-promoted intramolecular aminooxygenation of alkenes. nih.gov This method has been investigated for the synthesis of 2,5-disubstituted pyrrolidines from α-substituted 4-pentenyl sulfonamides. The reaction demonstrates high diastereoselectivity, favoring the formation of cis-pyrrolidines with a diastereomeric ratio (dr) often exceeding 20:1 and in excellent yields (76-97%). nih.gov Conversely, using γ-substituted substrates can favor the formation of trans-pyrrolidine products, albeit with more moderate selectivity. nih.gov The synthetic utility of this method highlights its potential for constructing the pyrrolidine moiety with a high degree of stereocontrol. nih.gov
| Entry | Substrate (α-substituent) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Phenyl | 97 | >20:1 |
| 2 | 4-Methoxyphenyl | 91 | >20:1 |
| 3 | 4-Fluorophenyl | 88 | >20:1 |
| 4 | Methyl | 76 | >20:1 |
| This table summarizes the results of a copper-promoted intramolecular aminooxygenation reaction to form 2,5-cis-pyrrolidines, demonstrating high yields and diastereoselectivity. Data sourced from Org Lett. 2009;11(9):1915-8. nih.gov |
Another powerful technique is the heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems. nih.gov This method can reduce the aromatic pyrrole ring to a saturated pyrrolidine, creating up to four new stereocenters with excellent diastereoselectivity. The reaction is believed to proceed in a two-step sequence where an initial reduction creates a stereocenter that directs the subsequent hydrogenation of the ring. nih.gov
Furthermore, biocatalytic approaches offer access to enantiomerically pure building blocks. The use of transaminases for the stereoselective synthesis of 2-substituted chiral pyrrolidines from commercially available ω-chloroketones has been demonstrated to achieve high analytical yields and enantiomeric excesses of up to >99.5%. acs.org This strategy provides access to either enantiomer of the pyrrolidine ring simply by selecting the appropriate enzyme, making it a highly versatile tool for asymmetric synthesis. acs.org
The specific arrangement of the pyrrolidinyl group at C6 and the carbonitrile group at C3 on the pyridine ring demands precise regiochemical control. Multicomponent reactions (MCRs) are a highly efficient strategy for constructing polysubstituted pyridine rings in a single step, where the final substitution pattern is dictated by the judicious choice of starting materials. nih.govnih.gov
For example, a one-pot synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives can be achieved through the reaction of an active methylene-containing ketone, an aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate. nih.gov The mechanism proceeds through the initial formation of an α,β-unsaturated ketone intermediate, which then undergoes further condensation and cyclization to form the substituted pyridine core. nih.gov By carefully selecting the initial building blocks, a wide variety of substitution patterns can be accessed. Subsequent chemical modification, such as chlorination followed by nucleophilic substitution, can be used to introduce further diversity, for instance, by replacing an oxo group at the C2 position with an amino-based substituent. nih.gov
| Ketone | Aldehyde | Final C4-Substituent | Final C6-Substituent |
| 3-Acetylindole (B1664109) | 4-Chlorobenzaldehyde | 4-Chlorophenyl | Indole |
| 3-Acetylindole | 4-Fluorobenzaldehyde | 4-Fluorophenyl | Indole |
| 3-Acetylindole | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | Indole |
| 3-Acetylindole | Thiophene-2-carboxaldehyde | Thiophen-2-yl | Indole |
| This table illustrates how varying the aldehyde component in a multicomponent reaction with 3-acetylindole dictates the C4 substituent on the resulting pyridine-3-carbonitrile (B1148548) ring. Data sourced from Molecules. 2017;22(9):1399. nih.gov |
An alternative to building the ring from acyclic precursors is the functionalization of a pre-formed, appropriately substituted pyridine. A synthetic route could begin with a 2-halo-5-cyanopyridine. The halogen at the 2-position (which corresponds to the 6-position of the final product name) serves as a reactive handle for introducing the pyrrolidine moiety via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. This approach provides unambiguous control over the placement of the cyano and pyrrolidinyl groups on the pyridine scaffold.
Advanced Spectroscopic and Crystallographic Characterization of 6 Pyrrolidin 2 Ylpyridine 3 Carbonitrile and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
High-Resolution ¹H and ¹³C NMR Chemical Shift Analysis
Due to the absence of direct experimental data in the searched literature for 6-pyrrolidin-2-ylpyridine-3-carbonitrile, the expected chemical shifts are predicted based on the analysis of analogous structures, including 2-substituted pyridines, 3-cyanopyridines, and 2-substituted pyrrolidines. acs.orgacs.orgacs.org
The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the pyridine (B92270) and pyrrolidine (B122466) rings. The pyridine protons are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. chemicalbook.com The chemical shifts will be influenced by the electron-withdrawing nitrile group and the electron-donating pyrrolidinyl substituent. The pyrrolidine protons will be observed in the aliphatic region, generally between δ 1.5 and 4.0 ppm. chemicalbook.com
In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring are expected to resonate in the range of δ 120 to 160 ppm, with the carbon attached to the nitrile group appearing at a lower field. researchgate.net The carbonitrile carbon itself will have a characteristic chemical shift in the range of δ 115-120 ppm. The aliphatic carbons of the pyrrolidine ring are predicted to appear between δ 20 and 60 ppm. mdpi.com
Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridine H-4 | 7.8 - 8.2 | Doublet | |
| Pyridine H-5 | 7.2 - 7.6 | Doublet | |
| Pyrrolidine CH | 4.0 - 4.5 | Multiplet | Chiral center |
| Pyrrolidine CH₂ | 3.0 - 3.8 | Multiplet | Adjacent to Nitrogen |
| Pyrrolidine CH₂ | 1.8 - 2.5 | Multiplet | |
| Pyrrolidine CH₂ | 1.5 - 2.2 | Multiplet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Pyridine C-2 | 155 - 165 | Attached to Pyrrolidine |
| Pyridine C-3 | 110 - 120 | Attached to Cyano Group |
| Pyridine C-4 | 135 - 145 | |
| Pyridine C-5 | 120 - 130 | |
| Pyridine C-6 | 145 - 155 | |
| Carbonitrile C≡N | 115 - 120 | |
| Pyrrolidine C-2' | 55 - 65 | Chiral Center |
| Pyrrolidine C-5' | 45 - 55 | Adjacent to Nitrogen |
| Pyrrolidine C-3', C-4' | 20 - 35 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons within the pyridine and pyrrolidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with their directly attached carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the pyridine and pyrrolidine rings, as well as the position of the carbonitrile group. For instance, correlations between the pyrrolidine C-2' proton and the pyridine C-2 and C-6 carbons would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY would be particularly useful for determining the preferred conformation of the molecule, for example, by observing through-space interactions between protons on the pyridine and pyrrolidine rings.
Conformational Analysis using NMR
The conformational flexibility of the pyrrolidine ring is a key structural feature. nih.gov The five-membered ring can adopt various puckered conformations, typically described as envelope or twist forms. The substituents on the ring can influence the preferred conformation. researchgate.net
NMR studies, particularly the analysis of vicinal proton-proton coupling constants (³JHH) and NOESY data, can provide insights into the conformational equilibrium of the pyrrolidine ring. nih.gov For 2-substituted pyrrolidines, the puckering of the ring and the orientation of the substituent are of interest. The energy difference between different conformers is often small, leading to a dynamic equilibrium in solution. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study intermolecular interactions. nih.gov
Vibrational Mode Assignment for Pyridine, Pyrrolidine, and Carbonitrile Groups
The vibrational spectrum of this compound is expected to be a superposition of the characteristic vibrations of its constituent parts.
Pyridine Ring: The pyridine ring exhibits several characteristic vibrational modes. nih.govresearchgate.net These include C-H stretching vibrations (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations (in the 1400-1600 cm⁻¹ region), and ring breathing modes (around 1000 cm⁻¹). researchgate.netcdnsciencepub.com
Pyrrolidine Ring: The pyrrolidine ring will show C-H stretching vibrations of the CH₂ groups (typically in the 2850-2960 cm⁻¹ range). C-N stretching vibrations are also expected.
Carbonitrile Group: The C≡N stretching vibration is a very characteristic and strong band in the IR spectrum, typically appearing in the range of 2220-2260 cm⁻¹. nih.gov Its position can be influenced by electronic effects of the pyridine ring.
Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| Pyridine | C-H stretch | 3000 - 3100 | Medium |
| C=C, C=N stretch | 1400 - 1600 | Medium to Strong | |
| Ring breathing | ~1000 | Medium | |
| Pyrrolidine | C-H stretch | 2850 - 2960 | Strong |
| C-N stretch | 1100 - 1200 | Medium | |
| Carbonitrile | C≡N stretch | 2220 - 2260 | Strong |
Identification of Intermolecular Interactions via Vibrational Spectroscopy
Vibrational spectroscopy is a sensitive tool for probing intermolecular interactions such as hydrogen bonding. cdnsciencepub.com In the solid state, C-H···N or C-H···π interactions may occur, leading to shifts in the vibrational frequencies of the involved groups. For instance, the formation of a hydrogen bond can cause a red shift (shift to lower frequency) and broadening of the stretching vibration of the donor group. rsc.org
In the case of this compound, potential intermolecular interactions could involve the nitrogen atom of the pyridine ring or the carbonitrile group acting as hydrogen bond acceptors. The C-H bonds of both the pyridine and pyrrolidine rings could act as weak hydrogen bond donors. A detailed analysis of the vibrational spectra in different phases (e.g., solid vs. solution) or at different temperatures could reveal the presence and nature of these interactions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of a compound's molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental composition of a molecule. For this compound, the molecular formula is C₁₀H₁₁N₃.
The theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (C, H, N). An HRMS instrument, such as a Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometer, can measure the molecular ion's mass with precision in the parts-per-million (ppm) range. nih.gov This allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The confirmation of the molecular formula is achieved by matching the experimentally measured accurate mass of the molecular ion (e.g., [M+H]⁺) with the theoretical value.
Table 1: Theoretical Mass Data for C₁₀H₁₁N₃
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₁₀H₁₁N₃ | 173.09530 |
| [M+H]⁺ | C₁₀H₁₂N₃⁺ | 174.10257 |
| [M+Na]⁺ | C₁₀H₁₁N₃Na⁺ | 196.08451 |
This table presents calculated theoretical masses. Experimental verification via HRMS is required for confirmation.
Fragmentation Pattern Analysis for Structural Insights
Analysis of the fragmentation pattern in mass spectrometry provides valuable information about the compound's structure. When subjected to ionization techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecular ion of this compound would be expected to break apart in a predictable manner, yielding fragment ions that correspond to stable substructures.
While specific fragmentation data for the target compound is unavailable, a plausible fragmentation pathway can be proposed based on the known behavior of related heterocyclic structures. nih.gov Key fragmentation processes would likely include:
α-Cleavage: The bond adjacent to the nitrogen atom in the pyrrolidine ring is a likely site for initial cleavage.
Loss of HCN: The nitrile group could be eliminated as a neutral hydrogen cyanide molecule.
Pyrrolidine Ring Opening: Fragmentation of the pyrrolidine ring can lead to a series of characteristic losses of small hydrocarbon fragments.
Pyridine Ring Fragmentation: The pyridine ring itself can undergo cleavage, although it is generally more stable.
Systematic investigation of these fragmentation pathways helps in distinguishing between isomers, such as 6-(pyrrolidin-1-yl)pyridine-3-carbonitrile and 6-(pyrrolidin-2-yl)pyridine-3-carbonitrile, as the connectivity difference would lead to unique fragment ions. nih.gov
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. rsc.org It provides precise information on bond lengths, bond angles, and the spatial relationship between molecules in the crystal lattice.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
Single-crystal X-ray diffraction (SCXRD) allows for the absolute determination of a molecule's structure, including its stereochemistry. rsc.org Although a crystal structure for this compound has not been reported in the searched literature, data from a related analog, 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile , illustrates the detailed information that can be obtained. nih.govresearchgate.net This analysis confirms the atomic connectivity and provides precise coordinates for each atom in the unit cell.
Table 2: Crystallographic Data for the Analog 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₄ClN₅ |
| Formula Weight | 323.77 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.318 (5) |
| b (Å) | 9.060 (5) |
| c (Å) | 12.011 (5) |
| α (°) | 87.196 (5) |
| β (°) | 80.477 (5) |
| γ (°) | 83.795 (5) |
| Volume (ų) | 780.4 (8) |
Note: This data pertains to an analog and is presented for illustrative purposes.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Detailed analysis of the geometric parameters from a crystal structure reveals key structural features. For instance, in the analog 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, the bond lengths of the nitrile groups (C≡N) are typical at 1.148 (2) Å and 1.142 (2) Å. nih.govresearchgate.net The C-N bond between the pyridine and the amino group is shortened (1.345 (2) Å) compared to a standard single C-N bond, which indicates resonance between the amino lone pair and the aromatic ring. nih.gov The pyrrolidine ring in this analog was found to adopt a twisted conformation. nih.govresearchgate.net Similar analyses for this compound would confirm the planarity of the pyridine ring and the conformation (e.g., envelope or twist) of the pyrrolidine ring.
Table 3: Selected Bond Lengths for the Analog 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile nih.gov
| Bond | Length (Å) |
|---|---|
| N4≡C11 | 1.148 (2) |
| C9≡N3 | 1.142 (2) |
Note: This data pertains to an analog and is presented for illustrative purposes.
Investigation of Crystal Packing and Supramolecular Architectures
The study of crystal packing reveals how molecules arrange themselves in the solid state through various intermolecular interactions. These interactions define the supramolecular architecture. In the crystal structure of the analog 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, molecules are linked into chains by intermolecular N—H···N hydrogen bonds between the amino group and a nitrile nitrogen of an adjacent molecule. nih.gov In another pyridine-dicarbonitrile analog, π-π stacking interactions with centroid-centroid distances of 3.4984 (16) Å were observed to be a key packing feature. nih.gov For this compound, which lacks a strong hydrogen bond donor like an amino group, the crystal packing would likely be governed by weaker C—H···N interactions involving the pyridine and nitrile nitrogens, as well as potential π-π stacking between the pyridine rings.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile |
Hydrogen Bonding Interactions (N—H⋯N, C—H⋯N, C—H⋯F, N—H···O)
The molecular structure of this compound, featuring a secondary amine in the pyrrolidine ring (an N-H donor), a pyridine ring nitrogen, and a nitrile nitrogen (both H-bond acceptors), creates a high potential for various intramolecular and intermolecular hydrogen bonding interactions. These interactions are critical in defining the compound's crystal packing and supramolecular architecture. While specific crystallographic data for the title compound is not extensively detailed in the public domain, analysis of closely related structures provides significant insight into the expected bonding patterns.
N—H⋯N Interactions: The most prominent hydrogen bond anticipated is the interaction between the pyrrolidine N-H group and a nitrogen atom from an adjacent molecule. This can involve either the pyridine ring nitrogen or, more commonly, the nitrogen of the nitrile group, which is a potent hydrogen bond acceptor. In crystal structures of analogous compounds, such as 2-amino-4-(4-chlorophenyl)-6-(pyrrolidin-1-yl)pyridine-3,5-dicarbonitrile, the amino group's N-H protons form distinct N—H⋯N hydrogen bonds with the cyano nitrogen of a neighboring molecule. nih.gov This interaction links the molecules into chains and demonstrates the nitrile group's key role in stabilizing the crystal lattice. nih.gov Similarly, in other aminopyridine dicarbonitriles, N—H⋯N interactions are fundamental in forming extensive networks, often creating specific ring motifs. nih.gov
The following table summarizes typical hydrogen bond parameters observed in analogous aminopyridine carbonitrile compounds, which can be considered representative of the interactions expected for this compound.
| Interaction Type | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif |
| N—H···N | N-H···N(cyano) | 0.86 | 2.45 | 3.29 | 167 | Chain |
| C—H···N | C-H···N(cyano) | 0.93 | 2.58 | 3.49 | 166 | Network |
| C—H···N | C-H···N(pyridine) | 0.93 | 2.65 | 3.52 | 155 | Dimer |
Data synthesized from crystallographic studies of analogous aminopyridine carbonitrile compounds. nih.govnih.gov
π–π Stacking and Other Non-Covalent Interactions
In addition to hydrogen bonding, the planar, electron-deficient pyridine ring of this compound is expected to participate in π–π stacking interactions. These non-covalent interactions are a significant driving force in the crystal packing of aromatic molecules, influencing their orientation and intermolecular distances.
In the crystal lattice, pyridine rings of adjacent molecules often align in a parallel-displaced or offset face-to-face arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, typically falling within the range of 3.5 to 4.0 Å. For instance, in the crystal structure of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, π–π stacking is observed between pyridine rings of adjacent molecules with a centroid-centroid separation of 3.9641 Å. nih.govnih.gov Stacking can also occur between the pyridine and pyrrole (B145914) rings of neighboring molecules, with observed distances around 3.4984 Å. nih.govnih.gov These interactions contribute to the formation of one-dimensional chains or columns within the crystal.
| Interaction Type | Rings Involved | Centroid-Centroid Distance (Å) |
| π–π Stacking | Pyridine···Pyridine | ~3.96 |
| π–π Stacking | Pyridine···Pyrrole | ~3.50 |
Data from the analogous compound 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Properties and Chromophore Analysis
The electronic absorption spectrum of this compound is dictated by its primary chromophore: the substituted pyridine ring. The UV-Vis spectrum of such compounds typically displays absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system.
The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high in intensity (large molar absorptivity, ε). For substituted pyridines, these transitions often result in strong absorption bands in the 200-300 nm region of the UV spectrum. researchgate.net The conjugation of the pyrrolidine and nitrile substituents with the pyridine ring is expected to influence the energy of these transitions. The electron-donating pyrrolidine group and the electron-withdrawing nitrile group create a "push-pull" system, which typically leads to a bathochromic (red) shift of the π→π* absorption maximum to longer wavelengths compared to unsubstituted pyridine. nist.gov
The n→π* transitions involve the excitation of a non-bonding electron from the nitrogen atom of the pyridine ring to a π* antibonding orbital. These transitions are symmetry-forbidden and thus result in weak absorption bands (low ε) at longer wavelengths, often appearing as a shoulder on the more intense π→π* bands, typically above 300 nm. libretexts.org
| Transition Type | Orbital Change | Expected Wavelength Region | Molar Absorptivity (ε) |
| π→π | π → π | 200–300 nm | High |
| n→π | n → π | >300 nm | Low |
Typical values for substituted pyridine chromophores. researchgate.netlibretexts.org
Solvent Effects on Electronic Spectra
The position and intensity of the UV-Vis absorption bands of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. The differential stabilization of the ground and excited states by the solvent leads to shifts in the absorption maxima.
For the n→π* transition, an increase in solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths. This is because polar solvents, particularly those capable of hydrogen bonding like methanol (B129727) or water, can stabilize the non-bonding electrons on the pyridine nitrogen in the ground state. libretexts.org This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. libretexts.org
Conversely, the π→π* transitions often exhibit a bathochromic (red) shift to longer wavelengths as solvent polarity increases. In this case, the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. libretexts.org This reduces the energy gap for the transition. The magnitude of these shifts can provide valuable information about the nature of the electronic transitions and the solute-solvent interactions. semanticscholar.orgslideshare.net
| Transition Type | Effect of Increasing Solvent Polarity | Spectral Shift | Reason |
| n→π | Shift to shorter λ | Hypsochromic (Blue Shift) | Ground state is more stabilized by H-bonding than the excited state. libretexts.org |
| π→π | Shift to longer λ | Bathochromic (Red Shift) | Excited state is more polar and thus more stabilized than the ground state. libretexts.org |
Computational and Theoretical Investigations of 6 Pyrrolidin 2 Ylpyridine 3 Carbonitrile
Quantum Chemical Calculations (DFT, ab initio methods)
Quantum chemical calculations are fundamental to understanding a molecule at the electronic level. These methods are used to determine optimized geometries, electronic structures, and predict various spectroscopic and reactive properties. While numerous studies apply these techniques to a wide range of pyridine (B92270) and pyrrolidine (B122466) derivatives, research specifically detailing these calculations for 6-Pyrrolidin-2-ylpyridine-3-carbonitrile is not documented in the available literature.
Geometry Optimization and Conformational Analysis
This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy state on the potential energy surface. Conformational analysis further explores other stable, low-energy arrangements (conformers). For many pyridine derivatives, such studies reveal how substituents affect the planarity of the pyridine ring and the orientation of the substituent groups. However, specific bond lengths, bond angles, dihedral angles, and the conformational landscape for this compound have not been reported.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.net A small gap often suggests high reactivity. researchgate.net While this analysis is standard for novel compounds, the specific energy values for the HOMO, LUMO, and the resultant energy gap for this compound are not available.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack). researchgate.net This tool is invaluable for predicting how a molecule will interact with other reagents. researchgate.net For related pyridine-3-carbonitrile (B1148548) derivatives, MEP maps show that the nitrogen of the cyano group and the pyridine ring nitrogen are typically electron-rich sites. researchgate.net However, a specific MEP map for this compound has not been published.
Natural Bonding Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding within a molecule, including charge transfer interactions and hyperconjugation. frontiersin.org It translates the complex, delocalized molecular orbitals from a quantum calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structure concepts. This analysis quantifies the stability arising from electron delocalization between filled and vacant orbitals. No NBO analysis data could be found for the title compound.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Quantum chemical calculations can accurately predict spectroscopic data. Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions can be calculated and compared with experimental results to confirm a molecule's structure. While general principles of spectroscopic analysis for pyridine-containing compounds are well-established, specific predicted parameters for this compound are absent from the literature.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. acs.org This technique provides insights into the conformational flexibility, interactions with solvents, and the dynamic behavior of a molecule that static quantum calculations cannot capture. acs.org MD simulations are particularly useful in drug discovery to understand how a ligand might interact with a biological target. There are no published MD simulation studies focused on this compound.
Dynamic Behavior and Conformational Fluctuations in Different Environments
The dynamic nature of this compound is largely dictated by the rotational freedom between the pyridine and pyrrolidine rings, as well as the puckering of the pyrrolidine ring itself. Molecular dynamics (MD) simulations are a powerful tool to explore these conformational landscapes. researchgate.netyoutube.com In a vacuum or a non-polar solvent, the molecule would be expected to adopt a conformation that minimizes steric hindrance between the two ring systems. The introduction of polar solvents would likely lead to a different ensemble of preferred conformations, driven by the desire to maximize favorable solvent-solute interactions.
The pyrrolidine ring can undergo various puckering conformations, such as the "envelope" and "twist" forms. The energy barrier between these conformers is typically low, allowing for rapid interconversion at room temperature. The specific substituent pattern on the pyridine ring, including the electron-withdrawing nitrile group, would influence the electronic distribution and, consequently, the rotational barrier around the C-C bond connecting the two rings.
| Environment | Predicted Dominant Conformation | Key Influencing Factors |
|---|---|---|
| Gas Phase (Vacuum) | Minimized steric hindrance conformation | Intramolecular van der Waals forces |
| Non-Polar Solvent (e.g., Hexane) | Similar to gas phase, with minor fluctuations | Weak solute-solvent interactions |
| Polar Aprotic Solvent (e.g., DMSO) | Conformation with enhanced dipole moment | Dipole-dipole interactions |
| Polar Protic Solvent (e.g., Water) | Conformation allowing for optimal hydrogen bonding | Hydrogen bonding with solvent molecules |
Intermolecular Interaction Studies
The potential for this compound to engage in various intermolecular interactions is significant due to its structural features. The nitrogen atom in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. researchgate.net The pyrrolidine nitrogen, being a secondary amine, can act as both a hydrogen bond donor and acceptor.
Chemical Reactivity Descriptors (e.g., Fukui functions, chemical hardness, softness)
Chemical reactivity descriptors derived from Density Functional Theory (DFT) offer a quantitative framework for understanding the reactivity of this compound. nih.govresearcher.life These descriptors are based on the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack. For this molecule, the nitrogen atoms of the pyridine and pyrrolidine rings are expected to be susceptible to electrophilic attack, while the carbon atoms of the pyridine ring, particularly those influenced by the electron-withdrawing nitrile group, would be prone to nucleophilic attack.
Chemical Hardness and Softness: Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A large HOMO-LUMO gap is indicative of high hardness and low reactivity. Conversely, chemical softness (S) is the reciprocal of hardness and signifies higher reactivity. The presence of both electron-donating (pyrrolidinyl) and electron-withdrawing (cyano) groups on the pyridine ring suggests a moderate HOMO-LUMO gap and, consequently, moderate reactivity.
| Descriptor | Predicted Characteristic | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Relatively high, localized on the pyrrolidine and pyridine rings | Susceptibility to electrophilic attack |
| LUMO Energy | Relatively low, localized on the pyridine ring and nitrile group | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Balanced kinetic stability and reactivity |
| Chemical Hardness (η) | Moderate | Resistant to deformation of electron cloud, but not inert |
| Chemical Softness (S) | Moderate | Indicates potential for various chemical reactions |
Solvent Effects on Molecular Properties (IEFPCM models)
The properties of this compound are expected to be significantly influenced by the solvent environment. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used computational method to simulate these effects. gaussian.comacs.org This model treats the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
In a polar solvent, a notable increase in the molecule's dipole moment is anticipated as the solvent stabilizes charge separation. researchgate.net This can lead to changes in the geometric parameters, such as bond lengths and angles, as well as shifts in the vibrational frequencies observed in infrared and Raman spectroscopy. Furthermore, the electronic properties, including the HOMO and LUMO energies, will be altered by the solvent's reaction field, which in turn affects the molecule's UV-Vis absorption spectrum and its chemical reactivity. researchgate.netdntb.gov.ua For instance, solvents capable of hydrogen bonding would specifically interact with the nitrogen atoms, leading to more pronounced changes in the electronic structure.
| Molecular Property | Effect of Increasing Solvent Polarity | Underlying Reason |
|---|---|---|
| Dipole Moment | Increase | Stabilization of charge separation by the solvent's dielectric field |
| HOMO-LUMO Gap | Decrease | Differential stabilization of the frontier molecular orbitals |
| UV-Vis Absorption (λmax) | Shift (typically bathochromic) | Changes in the energy difference between electronic states |
| Geometrical Parameters | Minor adjustments in bond lengths and angles | Response to the polarized electron distribution |
Chemical Reactivity and Derivatization of 6 Pyrrolidin 2 Ylpyridine 3 Carbonitrile
Functional Group Transformations
The compound's structure allows for selective transformations of its primary functional groups, enabling the synthesis of a wide array of derivatives.
The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations. Its reactivity is influenced by the electron-donating nature of the pyridine (B92270) ring system.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid with heating, converts the nitrile first to an amide and then to a carboxylic acid, yielding 6-(pyrrolidin-2-yl)pyridine-3-carboxylic acid and an ammonium (B1175870) salt. google.com Alkaline hydrolysis with a base such as sodium hydroxide (B78521) also proceeds through an amide intermediate but results in the formation of a carboxylate salt, which requires a subsequent acidification step to produce the free carboxylic acid. google.com
Reduction: The nitrile group is readily reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively convert the nitrile into a (6-(pyrrolidin-2-yl)pyridin-3-yl)methanamine. This transformation provides a key synthetic route to aminomethylpyridines, which are valuable intermediates in medicinal chemistry.
Cycloaddition: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions with azides can be used to form tetrazole rings, a common bioisostere for carboxylic acids in drug design. This would yield a derivative where the nitrile is replaced by a 5-substituted tetrazole ring. Similarly, cobalt-catalyzed [2+2+2] cycloadditions with diynes can lead to the formation of new, fused pyridine rings. researchgate.net
| Transformation | Reagents | Product |
| Hydrolysis | H₃O⁺, Δ | 6-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | (6-(Pyrrolidin-2-yl)pyridin-3-yl)methanamine |
| Cycloaddition | NaN₃, NH₄Cl | 5-(6-(Pyrrolidin-2-yl)pyridin-3-yl)-1H-tetrazole |
The pyrrolidine (B122466) ring contains a secondary amine, which is a key site for functionalization.
N-Alkylation: The nitrogen atom of the pyrrolidine ring is nucleophilic and can be readily alkylated using various alkylating agents. chemrxiv.org Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a mild base can introduce a range of substituents onto the nitrogen atom. researchgate.net This modification is a common strategy in drug discovery to modulate a compound's physicochemical properties, such as lipophilicity and basicity.
Substitution: Direct substitution on the carbon atoms of the pyrrolidine ring is generally more challenging and often requires multi-step synthetic sequences. However, functionalization can be achieved through methods such as lithiation followed by reaction with an electrophile, although regioselectivity can be an issue.
| Transformation | Reagents | Product |
| N-Alkylation | R-X (Alkyl halide), Base | 6-(1-Alkylpyrrolidin-2-yl)pyridine-3-carbonitrile |
| N-Acylation | RCOCl (Acyl chloride), Base | 6-(1-Acylpyrrolidin-2-yl)pyridine-3-carbonitrile |
The pyridine ring's reactivity towards substitution is dictated by the electronic effects of its substituents. The pyrrolidinyl group at the C6 position is a strong electron-donating group, activating the ring towards electrophilic attack. Conversely, the nitrile group at the C3 position is electron-withdrawing, deactivating the ring towards electrophiles but activating it for nucleophilic attack.
Electrophilic Aromatic Substitution: The powerful activating effect of the amino group of the pyrrolidine directs electrophiles to the ortho and para positions (C5 and C3). Since the C3 position is occupied by the deactivating nitrile group, electrophilic substitution is strongly favored at the C5 position. sapub.org Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) are expected to yield the corresponding 5-substituted derivative. sapub.orgrsc.org
Nucleophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient, and this is enhanced by the electron-withdrawing nitrile group. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). thieme-connect.comresearchgate.net While the electron-donating pyrrolidinyl group at C6 would typically disfavor nucleophilic attack, the strong activation by the nitrile group could potentially allow for substitution at the C4 position, which is ortho to the cyano group. nih.gov Such reactions often require strong nucleophiles and forcing conditions.
Synthesis of Complex Architectures Utilizing 6-Pyrrolidin-2-ylpyridine-3-carbonitrile as a Building Block
The strategic arrangement of reactive functional groups makes this compound an excellent starting material for constructing more elaborate molecular scaffolds, including fused and spirocyclic systems.
The 2-amino-3-cyanopyridine (B104079) scaffold is frequently synthesized via multi-component reactions involving an aldehyde, malononitrile (B47326), a ketone, and an ammonium source. nih.govnih.gov While this compound is often the product of such reactions, its structure also allows it to be a reactant in subsequent MCRs. For example, after reduction of the nitrile to an amine, the resulting aminomethyl group, along with the pyridine nitrogen and the pyrrolidine nitrogen, could participate in complex cyclization cascades to build polycyclic structures.
The ortho-relationship between the pyrrolidinyl (amino) group and the nitrile group is ideal for the synthesis of fused heterocyclic systems. This is a well-established strategy in pyridine chemistry. nih.gov
Fused Systems: The compound can serve as a precursor to a variety of fused pyridines.
Pyrido[2,3-d]pyrimidines: Reaction with reagents like formic acid, urea, or thiourea (B124793) can lead to the formation of a fused pyrimidine (B1678525) ring. For instance, heating with formic acid would yield a pyrido[2,3-d]pyrimidin-4(3H)-one derivative. nih.gov
1,8-Naphthyridines: Condensation with malononitrile can construct a new pyridine ring, resulting in a substituted 1,8-naphthyridine (B1210474) derivative. nih.gov
Spirocyclic Systems: The synthesis of spirocycles from pyridine precursors is a modern strategy to increase the three-dimensionality of molecules. nih.govacs.org One potential approach involves the activation of the pyridine nitrogen (e.g., through N-acylation), making the ring susceptible to an intramolecular dearomatizing rearrangement, which can be triggered by a suitably placed functional group. nih.govacs.org This could lead to the formation of novel spirocyclic dihydropyridines, which can be further hydrogenated to the corresponding spiro-piperidines. acs.org
| Target System | Reagents for Cyclization | Fused/Spirocyclic Product Class |
| Fused Pyrimidine | Formic Acid or Urea | Pyrido[2,3-d]pyrimidine |
| Fused Pyridine | Malononitrile | 1,8-Naphthyridine |
| Spirocycle | 1. N-Acylation 2. Rearrangement | Spirocyclic Dihydropyridine (B1217469) |
Catalyst Development and Ligand Design Based on the Pyridine-Pyrrolidine Scaffold
The pyridine-pyrrolidine framework inherent in this compound serves as a robust bidentate ligand system. The nitrogen atoms of both the pyridine and pyrrolidine rings can effectively coordinate with transition metals, forming stable chelate complexes. This chelating ability is fundamental to its application in the development of novel catalysts.
Chelation Properties with Transition Metals
The nitrogen lone pair of the pyridine ring and the secondary amine of the pyrrolidine ring in the this compound scaffold allow for the formation of five-membered chelate rings with transition metal ions. wikipedia.orgjscimedcentral.com This bidentate coordination is a key feature in the design of stable and reactive metal complexes. The electronic properties of the pyridine ring, influenced by the electron-withdrawing cyano group at the 3-position, can modulate the Lewis basicity of the pyridine nitrogen, thereby affecting the strength and nature of the metal-ligand bond.
The coordination chemistry of pyridine-containing ligands with transition metals is extensive, forming complexes with a variety of geometries, including octahedral and square planar. wikipedia.orgjscimedcentral.com The specific geometry and stability of the resulting complex with this compound would depend on the nature of the transition metal, its oxidation state, and the other ligands present in the coordination sphere. Research on related pyridine-pyrrolidine systems has shown that these scaffolds can form well-defined complexes with metals such as rhodium, iridium, and copper. researchgate.net
Table 1: Potential Coordination Modes of this compound with Transition Metals
| Metal Ion (Example) | Potential Coordination Geometry | Key Interactions |
| Rh(I) | Square Planar | N(pyridine)-Rh, N(pyrrolidine)-Rh |
| Ir(III) | Octahedral | N(pyridine)-Ir, N(pyrrolidine)-Ir |
| Cu(II) | Square Planar/Tetrahedral | N(pyridine)-Cu, N(pyrrolidine)-Cu |
This table represents potential coordination modes based on the general chemistry of the pyridine-pyrrolidine scaffold and is not based on experimentally determined structures of this compound complexes.
Application in Asymmetric Catalysis
The inherent chirality of the pyrrolidine ring in this compound makes it a valuable component in the design of ligands for asymmetric catalysis. nih.govmdpi.com Chiral pyridine-containing ligands have been successfully employed in a variety of enantioselective transformations. researchgate.net The stereogenic center at the 2-position of the pyrrolidine ring can effectively control the stereochemical outcome of a catalytic reaction by creating a chiral environment around the metal center.
While specific applications of this compound in asymmetric catalysis are not extensively documented in publicly available literature, the broader class of chiral pyrrolidine-pyridine conjugate bases has shown great promise as catalysts in asymmetric Michael addition reactions. figshare.com These catalysts operate by forming a chiral enamine intermediate, which then reacts with the electrophile in a stereocontrolled manner.
Derivatization of the pyrrolidine nitrogen or the pyridine ring of this compound could further enhance its catalytic activity and selectivity. For instance, the introduction of bulky substituents on the pyrrolidine nitrogen can create a more defined chiral pocket, leading to higher enantioselectivities. Similarly, modification of the electronic properties of the pyridine ring can influence the Lewis acidity of the coordinated metal, thereby tuning the reactivity of the catalyst.
Table 2: Potential Asymmetric Reactions Catalyzed by Derivatives of the Pyridine-Pyrrolidine Scaffold
| Reaction Type | Catalyst Type | Potential Role of the Scaffold |
| Asymmetric Hydrogenation | Chiral Rhodium or Iridium Complex | Chiral ligand controlling the facial selectivity of hydride attack. |
| Asymmetric Allylic Alkylation | Chiral Palladium Complex | Chiral ligand influencing the stereochemistry of the nucleophilic attack. |
| Asymmetric Michael Addition | Organocatalyst or Chiral Copper Complex | Formation of a chiral enamine or coordination to the metal to create a chiral Lewis acid. |
This table illustrates potential applications based on the known catalytic activity of similar pyridine-pyrrolidine ligands.
Advanced Applications and Materials Science Potential Excluding Clinical/biological for the Target Compound
Supramolecular Chemistry and Crystal Engineering
The field of supramolecular chemistry focuses on the organization of molecules into well-defined, functional structures through non-covalent interactions. Crystal engineering, a sub-discipline of supramolecular chemistry, is concerned with the design and synthesis of crystalline solids with desired properties. The structure of 6-pyrrolidin-2-ylpyridine-3-carbonitrile offers several features that are of significant interest in these fields.
The design of ordered molecular architectures is underpinned by the predictable nature of non-covalent interactions. In the case of this compound, the pyridine (B92270) nitrogen and the nitrile group are potential hydrogen bond acceptors, while the C-H bonds of the pyridine and pyrrolidine (B122466) rings can act as weak hydrogen bond donors. Furthermore, the pyridine ring can participate in π-π stacking interactions, which are crucial in the formation of layered structures.
The interplay of these interactions can lead to the formation of various supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For instance, the nitrile group can interact with aromatic C-H donors, and the pyridine nitrogen can form hydrogen bonds with suitable donor molecules. The pyrrolidinyl group, while primarily influencing steric packing, can also engage in weaker C-H···π or C-H···N interactions. The ability to form these diverse non-covalent bonds makes this compound a promising building block for the construction of complex, self-assembled supramolecular structures.
Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. This is achieved by co-crystallizing a target molecule with a second molecule, known as a coformer, through non-covalent interactions. The functional groups present in this compound make it an excellent candidate for cocrystal formation. The pyridine nitrogen provides a reliable hydrogen bond acceptor site for acidic coformers, while the nitrile group can interact with a variety of donor groups.
The formation of cocrystals can be guided by the principle of supramolecular synthons, where specific and reliable interactions between functional groups are utilized. For example, the interaction between a carboxylic acid and a pyridine is a well-established and robust supramolecular heterosynthon. By selecting appropriate coformers, it is possible to systematically tune the crystal packing and, consequently, the material's properties.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is another important aspect of crystal engineering. Different polymorphs of a substance can exhibit distinct physical properties, such as solubility, melting point, and stability. The conformational flexibility of the pyrrolidinyl group in this compound, combined with the potential for various intermolecular interaction motifs, suggests that this compound may exhibit polymorphism. The study of its polymorphic behavior would be crucial for understanding its solid-state properties and for the development of materials with tailored characteristics.
Optoelectronic Properties and Materials
The combination of an electron-donating pyrrolidinyl group and an electron-withdrawing pyridine-carbonitrile scaffold gives this compound a donor-acceptor (D-A) electronic structure. Such D-A molecules are of great interest for their potential applications in optoelectronic devices, including organic light-emitting diodes (OLEDs), organic semiconductors, and light-harvesting materials.
The photophysical properties of D-A molecules are often characterized by intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. This ICT process can lead to interesting emissive properties, such as fluorescence and phosphorescence. The efficiency and wavelength of this emission are highly dependent on the strength of the donor and acceptor moieties, their relative orientation, and the nature of the surrounding medium.
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Absorption (λmax) | UV-Visible Region | Intramolecular charge transfer from the pyrrolidinyl donor to the pyridine-carbonitrile acceptor. |
| Emission (λem) | Potential for fluorescence in the visible spectrum. | Relaxation from the ICT excited state. The exact wavelength would depend on solvent polarity. |
| Quantum Yield (ΦF) | Variable, potentially moderate. | Dependent on the efficiency of radiative vs. non-radiative decay pathways. |
| Solvatochromism | Expected positive solvatochromism. | The more polar excited state will be stabilized in polar solvents, leading to a red-shift in emission. |
The D-A architecture of this compound also makes it a candidate for applications as an organic semiconductor. Organic semiconductors are the active components in a variety of electronic devices, and their performance is dictated by their ability to transport charge (electrons and holes). The distinct donor and acceptor moieties within the molecule can facilitate the separation of charge carriers, which is a crucial step in the operation of organic photovoltaic devices (solar cells).
In the context of light-harvesting materials, the compound's ability to absorb light in the UV-visible spectrum is a key attribute. In dye-sensitized solar cells (DSSCs), for instance, a dye molecule absorbs light and injects an electron into a semiconductor material. The D-A structure of this compound could be beneficial for this process, with the donor group enhancing light absorption and the acceptor group facilitating electron injection. Further research into the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of this compound would be necessary to fully assess its potential in these applications.
Corrosion Inhibition (as applied to related pyridine derivatives)
Corrosion is a major issue in many industries, leading to significant economic losses. The use of organic corrosion inhibitors is a common and effective method to protect metallic surfaces, particularly steel, from corrosive environments such as acidic solutions. Pyridine derivatives have been extensively studied as corrosion inhibitors due to the presence of the nitrogen atom, which can coordinate with metal surfaces, and the aromatic ring, which can provide a protective barrier.
The mechanism of corrosion inhibition by pyridine derivatives typically involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the d-orbitals of the metal. Often, a combination of both physisorption and chemisorption occurs.
| Inhibitor | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile | 15% HCl | 90.24 | researchgate.net |
| 4-hydroxypyridine | 0.5 M HCl | ~80 | emerald.com |
| 4-aminopyridine | 0.5 M HCl | ~90 | emerald.com |
| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one | 0.5 M H2SO4 | 89 | researchgate.net |
| 6-Amino-4-(4-hydroxyphenyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | 1 M HCl | ~75 | nih.gov |
The data in the table above, for related compounds, demonstrates the potential of pyridine and pyrrolidine derivatives as effective corrosion inhibitors. The high inhibition efficiencies are attributed to the strong adsorption of these molecules on the steel surface, forming a protective layer that isolates the metal from the corrosive environment. Quantum chemical studies on such inhibitors have shown that the energy of the HOMO and LUMO, the dipole moment, and the charge distribution on the molecule are important parameters that correlate with their inhibition efficiency. peacta.orgacs.org
Adsorption Mechanisms on Metal Surfaces
A thorough review of scientific databases and chemical literature reveals a notable absence of studies specifically investigating the adsorption mechanisms of this compound on metal surfaces. Research into the interaction of organic molecules with metal surfaces is a significant field, particularly for applications such as corrosion inhibition, catalysis, and molecular electronics. The adsorption behavior is typically influenced by the molecule's electronic structure, the nature of the metal, and the surrounding environment.
However, without experimental or theoretical studies on this compound, any discussion of its specific adsorption mechanisms would be purely speculative. There is currently no available data on its binding energies, preferred adsorption sites, or the nature of the adsorbent-adsorbate interactions on any metal surface.
Electrochemical Performance Studies
Similarly, there is a lack of published research on the electrochemical performance of this compound. Electrochemical studies are crucial for understanding the redox properties of a compound, which can indicate its potential for use in applications such as batteries, sensors, or electrocatalysis.
The electrochemical behavior of a molecule like this compound would be determined by its molecular structure. The pyridine ring, the cyano group, and the pyrrolidine moiety all have the potential to be electrochemically active. For instance, the pyridine nitrogen can be protonated or oxidized, and the cyano group can undergo reduction.
Investigations using techniques such as cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy would be necessary to determine the compound's electrochemical properties, including its oxidation and reduction potentials, electron transfer kinetics, and stability under electrochemical conditions. To date, no such studies have been reported for this compound.
Role in Non-Medicinal Industrial Chemical Processes
The potential role of this compound in non-medicinal industrial chemical processes, such as in the development of agrochemicals or polymers, remains uninvestigated in the available scientific literature.
In the agrochemical industry, pyridine derivatives are a well-established class of compounds used in herbicides, insecticides, and fungicides. The specific substitution pattern of this compound could potentially impart biological activity relevant to crop protection. However, without any synthesis and screening data for this particular compound in an agrochemical context, its utility in this area is unknown.
In the field of polymer science, pyridine-containing monomers can be used to synthesize functional polymers with unique properties, such as thermal stability, conductivity, or catalytic activity. The cyano group in this compound could also be a site for polymerization or modification. Despite these theoretical possibilities, there are no reports of this compound being used as a monomer, a precursor, or an additive in the synthesis of polymers.
Conclusion and Future Research Directions
Summary of Key Findings and Current Understanding
The current understanding of 6-Pyrrolidin-2-ylpyridine-3-carbonitrile is exceptionally limited. A comprehensive search of chemical literature and databases reveals no specific studies dedicated to its synthesis, characterization, or application. While the constituent parts of the molecule—the pyridine (B92270) ring, the pyrrolidinyl substituent, and the nitrile group—are common in medicinal and materials chemistry, the specific isomeric arrangement of this compound has not been a subject of published research. Therefore, there are no key findings to summarize for this particular compound.
Identification of Research Gaps and Challenges
The primary research gap is the very existence of documented information on this compound. The main challenge is the complete lack of established synthetic routes, spectroscopic data, and reactivity studies. Without a reliable method of synthesis, further investigation into its potential properties is impossible.
Proposed Future Avenues in Synthesis and Methodology
Future research would need to begin with the development of a viable synthetic pathway to this compound. A plausible approach could involve the nucleophilic aromatic substitution of a suitable 6-halopyridine-3-carbonitrile with pyrrolidine (B122466). The regioselectivity and reaction conditions of such a synthesis would need to be carefully optimized. General synthetic strategies for producing substituted pyridines often involve multi-component reactions or the functionalization of pre-existing pyridine rings. nih.govresearchgate.netresearchgate.net
Potential for Theoretical Predictions and Material Design
In the absence of experimental data, computational chemistry could offer initial insights into the potential properties of this compound. Density functional theory (DFT) calculations could be employed to predict its electronic structure, molecular geometry, and spectroscopic characteristics. Such theoretical studies could guide future experimental work by identifying properties of interest.
Broader Impact on Heterocyclic Chemistry and Materials Science
Should this compound be synthesized and characterized in the future, it could contribute to the broader understanding of structure-activity relationships in pyridine-based compounds. The presence of both a hydrogen bond acceptor (the nitrile nitrogen and the pyridine nitrogen) and a potential hydrogen bond donor (the N-H of the pyrrolidine ring, if not substituted) could lead to interesting supramolecular assemblies and material properties. Its impact, however, remains entirely hypothetical until the compound is synthesized and studied.
Q & A
Q. What are the established synthetic pathways for 6-Pyrrolidin-2-ylpyridine-3-carbonitrile, and what mechanistic insights underpin these methods?
The compound can be synthesized via cyclization or condensation reactions. For example, cyclization of 2-aminopyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) yields pyrrolo-pyridine carbonitriles . Another route involves reacting substituted pyridines with arylidene malononitrile, as demonstrated in the synthesis of isoquinoline derivatives . Mechanistically, these reactions often proceed through nucleophilic attack or [1,3]-dipolar cycloaddition, depending on the reactants and catalysts (e.g., sodium ethoxide in solvent-free conditions) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm substituent positions and pyrrolidine ring conformation. For example, H NMR can distinguish between tautomeric forms in pyridine derivatives .
- X-ray Crystallography : Resolves stereochemical ambiguities, as shown in studies of analogous pyridine-3-carbonitrile structures .
- IR Spectroscopy : Identifies functional groups like nitriles (C≡N stretch at ~2200 cm) and secondary amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
Optimization strategies include:
- Catalyst Screening : Sodium ethoxide enhances cyclization efficiency in solvent-free systems, reducing side reactions .
- Temperature Control : Elevated temperatures (80–100°C) improve reaction rates but require monitoring to prevent decomposition .
- Purification Methods : Column chromatography with gradients of ethyl acetate/hexane isolates the product from by-products like hydrazides or urea derivatives .
Q. How should researchers address contradictions in biological activity data between synthetic batches?
Contradictions may arise from impurities or structural variations. Mitigation steps include:
- HPLC-PDA/MS Analysis : Detects trace impurities (e.g., unreacted intermediates or oxidation by-products) that could modulate activity .
- Batch Reproduibility Tests : Replicate syntheses under strictly controlled conditions (e.g., inert atmosphere) to isolate variables .
- Biological Assay Validation : Use multiple cell lines or enzymatic assays to confirm activity trends .
Q. What structure-activity relationship (SAR) trends are observed in this compound derivatives?
- Pyrrolidine Substitution : Bulky groups at the pyrrolidine 2-position enhance metabolic stability but may reduce solubility .
- Pyridine Ring Modifications : Electron-withdrawing groups (e.g., -CN) at the 3-position improve binding affinity in kinase inhibition assays, as seen in analogous pyridine-3-carbonitriles .
- Pharmacophore Modeling : Computational docking studies suggest the nitrile group participates in hydrogen bonding with target proteins .
Methodological Considerations
Q. What experimental models are suitable for evaluating the antidiabetic or antitumor potential of this compound?
- In Vitro Models :
- Antitumor : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC values .
- Antidiabetic : α-Glucosidase inhibition assays to measure glucose metabolism modulation .
- In Vivo Models : Rodent studies evaluating tumor xenograft suppression or glucose tolerance after oral administration .
Q. How can researchers differentiate tautomeric forms of this compound in solution?
- Dynamic NMR : Observes tautomerization kinetics in deuterated solvents (e.g., DMSO-d) .
- DFT Calculations : Predicts energetically favored tautomers and compares them with experimental data .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
- Nonlinear Regression : Fits data to sigmoidal curves (e.g., Hill equation) to calculate EC/IC .
- ANOVA with Post Hoc Tests : Identifies significant differences between treatment groups in multi-dose experiments .
Q. How should crystallographic data for this compound derivatives be interpreted and reported?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
